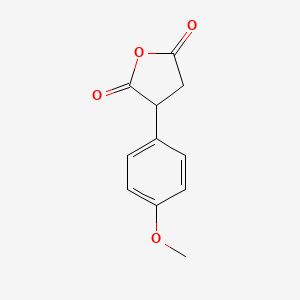

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Description

BenchChem offers high-quality 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNZEDFJEGABFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-59-0 | |

| Record name | 3-(4-methoxyphenyl)oxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in Organic Solvents

Introduction

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, a derivative of succinic anhydride, is a compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, a critical parameter that governs its reactivity, bioavailability, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in organic solvents, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. This process is driven by changes in enthalpy and entropy.[1][2]

The overall free energy change (ΔG) of dissolution determines the spontaneity of the process. A negative ΔG, indicating a spontaneous dissolution, is favored by a negative enthalpy change (ΔH, exothermic) and a positive entropy change (ΔS, increased disorder).[3] In many cases, the dissolution of a solid is endothermic (ΔH > 0), meaning it requires an input of energy. In such instances, a large positive entropy change is necessary to drive the dissolution process.[4]

Physicochemical Properties and Predicted Solubility Profile of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Molecular Structure Analysis:

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione possesses a polar cyclic anhydride group and a moderately polar methoxyphenyl group. The anhydride moiety contains two carbonyl groups and an ether linkage, making it capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The methoxyphenyl group, while largely aromatic and thus nonpolar, has an ether linkage that contributes to its polarity. The overall molecule can be described as having moderate polarity.

Comparison with Succinic Anhydride:

Succinic anhydride is a polar molecule that is soluble in a range of polar organic solvents such as acetone, ethanol, and chloroform, but has limited solubility in nonpolar solvents like petroleum ether and is only slightly soluble in water (with which it reacts).[5][6][7][8]

The introduction of the 4-methoxyphenyl group to the succinic anhydride core is expected to increase the molecule's nonpolar character due to the bulky aromatic ring. This structural modification will likely lead to:

-

Increased solubility in moderately polar and nonpolar aromatic solvents: The phenyl ring will enhance van der Waals interactions with solvents like toluene, benzene, and diethyl ether.

-

Decreased solubility in highly polar protic solvents: The increased nonpolar surface area may reduce its solubility in solvents like water and methanol compared to succinic anhydride.

-

Good solubility in polar aprotic solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective at solvating both the polar anhydride and the moderately polar methoxyphenyl portions of the molecule.[7]

Predicted Solubility Table

The following table provides a predicted qualitative solubility profile for 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione in common organic solvents at ambient temperature. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low (with reaction) | The anhydride group will hydrolyze. The organic nature of the molecule limits solubility. |

| Methanol | Moderate | The hydroxyl group can interact with the anhydride, but the overall polarity is lower than water. | |

| Ethanol | Moderate to High | Similar to methanol, with a slightly more nonpolar character that may improve interaction with the methoxyphenyl group. | |

| Polar Aprotic | Acetone | High | Good balance of polarity to dissolve both the anhydride and the aromatic parts of the molecule. |

| Acetonitrile | High | A polar solvent that is known to be a good solvent for succinic anhydride. | |

| Ethyl Acetate | High | The ester group can interact favorably with the anhydride. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, often used for compounds with poor solubility. | |

| Nonpolar | Toluene | Moderate | The aromatic nature of toluene will interact well with the methoxyphenyl group. |

| Dichloromethane (DCM) | High | A good solvent for many organic compounds of moderate polarity. | |

| Chloroform | High | A good solvent for succinic anhydride, expected to also be effective for this derivative.[8] | |

| Diethyl Ether | Moderate | A relatively nonpolar solvent that should interact favorably with the methoxyphenyl group. | |

| Hexane | Low | A highly nonpolar solvent that is unlikely to effectively solvate the polar anhydride group. |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Materials:

-

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

Caption: Experimental workflow for the shake-flask solubility determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of small organic molecules in solution.[10][11]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis).

Chromatographic Conditions (Suggested Starting Point):

-

Column: A reversed-phase C18 column is a good starting point for moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is recommended. A typical gradient might start at 50% B and increase to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector set at a wavelength where the compound has maximum absorbance (this can be determined by running a UV scan of a standard solution).

-

Injection Volume: 10 µL.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Concentration Determination: Use the peak areas of the samples and the calibration curve to determine the concentration of the dissolved compound in the diluted samples.

-

Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Caption: Factors influencing the solubility of a compound.

Conclusion

While direct quantitative data for the solubility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione is not currently published, a strong predictive understanding can be established based on its molecular structure and by analogy to similar compounds like succinic anhydride. This guide provides the theoretical foundation and a robust experimental framework for researchers to accurately determine the solubility of this compound in a variety of organic solvents. The provided protocols for the shake-flask method and HPLC analysis offer a reliable pathway to generating the critical data needed for advancing research and development involving 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione.

References

-

Grokipedia. (n.d.). Succinic anhydride. Retrieved from [Link]

- Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure.

- Duffy, E. M., & Jorgensen, W. L. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11.

-

PubChem. (n.d.). Succinic anhydride. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

-

INIS-IAEA. (2017, January 15). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- Kim, S., & Lee, J. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Retrieved from [Link]

Sources

- 1. Video: Solubility - Concept [jove.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Solubility [chem.fsu.edu]

- 5. CAS 108-30-5: Succinic anhydride | CymitQuimica [cymitquimica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 8. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

- 11. tpcj.org [tpcj.org]

An In-depth Technical Guide to the Thermodynamic Stability of p-Methoxyphenyl Substituted Succinic Anhydrides

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of succinic anhydrides bearing a p-methoxyphenyl substituent. These scaffolds are of increasing interest in medicinal chemistry and drug development, where they serve as covalent binders, linkers for antibody-drug conjugates (ADCs), or as components of prodrug strategies. Understanding their thermodynamic stability is paramount for predicting shelf-life, reactivity, and degradation pathways. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust framework for assessing these critical molecules. We will explore the intricate balance of electronic, steric, and conformational effects that govern their stability and provide detailed methodologies for both experimental and computational evaluation.

Introduction: The Significance of Substituted Anhydrides in Modern Chemistry

Cyclic anhydrides, particularly succinic anhydride and its derivatives, are versatile intermediates in organic synthesis and crucial functional motifs in materials science and pharmaceuticals.[1][2] Their utility stems from a strained five-membered ring that is susceptible to nucleophilic attack, making them excellent acylating agents.[3] In drug development, this reactivity is harnessed to covalently modify proteins or to design linkers that release a therapeutic payload under specific physiological conditions.

The introduction of a p-methoxyphenyl substituent onto the succinic anhydride backbone profoundly influences its chemical properties. This guide focuses specifically on the thermodynamic stability of this class of compounds—a critical parameter that dictates their suitability for pharmaceutical applications. A compound with low stability may degrade during storage or synthesis, while one that is excessively stable may lack the desired reactivity in vivo. Therefore, a quantitative understanding of the factors governing stability is not merely an academic exercise but a prerequisite for rational drug design.

This guide will deconstruct the theoretical underpinnings of stability, detail rigorous experimental methods for its quantification, and introduce computational workflows that can predict and rationalize experimental findings.

Theoretical Framework: Factors Influencing Thermodynamic Stability

The inherent stability of a p-methoxyphenyl substituted succinic anhydride is not governed by a single factor but by a delicate interplay of several structural and electronic contributions.

Ring Strain and Conformation

The succinic anhydride ring, like other five-membered rings, is not perfectly planar. It adopts an "envelope" or "twist" conformation to alleviate torsional strain. The unimolecular decomposition of succinic anhydride itself requires a significant energy barrier (approx. 69.6 kcal/mol) to fragment into CO, CO2, and C2H4, indicating substantial inherent stability.[4][5] The introduction of a bulky substituent like a p-methoxyphenyl group can influence the preferred conformation and potentially introduce additional steric strain, thereby impacting the overall thermodynamic landscape. Conformational analysis, often aided by NMR spectroscopy and molecular modelling, is crucial for understanding these subtle but significant structural effects.

The Duality of the p-Methoxyphenyl Group: Electronic Effects

The p-methoxyphenyl group is a classic example of a substituent with competing electronic effects, which are pivotal to the stability of the attached anhydride.

-

Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophiles.[6]

-

Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the π-system of the benzene ring.[6][7] This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions.

In the para position, the resonance effect strongly dominates the inductive effect.[6][8] This net electron-donating character increases the electron density within the aromatic ring, which in turn can influence the electrophilicity of the carbonyl carbons in the anhydride moiety. This electronic communication can stabilize the anhydride ring by delocalizing electron density, making it less susceptible to nucleophilic attack and hydrolysis. The stabilization of positive charges by the methoxy group is a well-documented phenomenon.[6][9]

The logical relationship between these electronic effects and the resulting stability is visualized below.

Figure 1: Logical diagram illustrating the dominant resonance effect of the p-methoxy group leading to enhanced anhydride stability.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability requires meticulous experimental design, from synthesis to quantitative analysis. The overall workflow is a multi-step process that ensures data integrity and reproducibility.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vaia.com [vaia.com]

Advanced Technical Guide: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Derivatives

Topic: Literature review of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivatives Content Type: In-depth technical guide.

Executive Summary

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione, commonly referred to as p-methoxyphenylsuccinic anhydride , represents a critical scaffold in medicinal chemistry and organic synthesis. Its structural versatility stems from the electrophilic nature of the cyclic anhydride, which serves as a "spring-loaded" intermediate for ring-opening reactions.

This guide analyzes the synthesis, reactivity, and pharmacological applications of this scaffold. Specifically, it highlights its role as a precursor for succinimide-based anticonvulsants (analogs of Phensuximide) and succinyl hydroxamate Matrix Metalloproteinase (MMP) inhibitors . By leveraging the 4-methoxyphenyl group to target specific hydrophobic pockets (e.g., S1' in MMPs), researchers can modulate biological selectivity and potency.

Chemical Foundation & Reactivity Profile

The core structure features a five-membered anhydride ring fused with a p-methoxyphenyl substituent at the C3 position. The reactivity is dominated by the anhydride moiety, which undergoes nucleophilic acyl substitution.[1]

Reactivity Logic

-

Regioselectivity: Nucleophilic attack (e.g., by amines or alcohols) can occur at either carbonyl carbon (C2 or C5). However, steric hindrance from the bulky 3-aryl group often directs attack to the less hindered C5 carbonyl, though this is solvent- and temperature-dependent.

-

Ring Strain: The 5-membered ring is relatively stable but releases strain energy upon opening, driving reactions with weak nucleophiles to completion.

Key Physical Properties[2]

-

Molecular Formula: C11H10O4

-

Molecular Weight: 206.20 g/mol

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetone); hydrolyzes slowly in water to the corresponding succinic acid.

Synthetic Methodologies

The synthesis of 3-arylsuccinic anhydrides is not trivial due to the need to introduce the aryl group at the alpha-position of the succinyl backbone. Two primary routes dominate the literature: the Stobbe Condensation (most authoritative) and the Meerwein Arylation .

The Stobbe Condensation Route (Recommended)

This method is preferred for its reliability and avoidance of potentially explosive diazonium intermediates. It involves the condensation of p-anisaldehyde with diethyl succinate, followed by hydrolysis, reduction, and dehydration.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione via Stobbe condensation.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methoxyphenyl)succinic Acid

Rationale: This intermediate is stable and can be stored. The anhydride is generated in situ or immediately prior to use to prevent hydrolysis.

-

Condensation: In a dry flask under N2, dissolve sodium (1.1 eq) in absolute ethanol to form sodium ethoxide. Add diethyl succinate (1.2 eq) and p-anisaldehyde (1.0 eq) dropwise. Reflux for 4 hours.

-

Workup: Acidify the mixture with dilute HCl. Remove ethanol under reduced pressure. Extract the residue with ethyl acetate.[2]

-

Hydrolysis: Treat the crude half-ester with 10% NaOH (aq) and reflux for 1 hour to saponify the ester group. Acidify to pH 2 to precipitate the unsaturated acid (p-methoxyitaconic acid).

-

Reduction: Dissolve the unsaturated acid in acetic acid/water. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 30-50 psi for 6 hours. Filter through Celite to remove catalyst.

-

Crystallization: Concentrate the filtrate to obtain 3-(4-methoxyphenyl)succinic acid as a white solid.

Protocol B: Cyclization to the Anhydride

-

Dehydration: Suspend the succinic acid (from Protocol A) in acetyl chloride or acetic anhydride (5 volumes).

-

Reflux: Heat to reflux for 2 hours. The solid will dissolve as the anhydride forms.

-

Isolation: Remove excess solvent under vacuum. The residue is the target 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione . It can be recrystallized from dry toluene/hexane if necessary.

Pharmacological Applications & Derivatives

The utility of this anhydride lies in its conversion to bioactive derivatives.[3]

Succinimides (Anticonvulsants)

Reaction with primary amines (R-NH2) followed by ring closure yields N-substituted-3-(4-methoxyphenyl)succinimides.

-

Mechanism: The amine attacks the anhydride to form a succinamic acid intermediate, which cyclizes upon heating (often with ZnCl2 or HMDS).

-

Relevance: Structurally related to Phensuximide and Methsuximide , used in the treatment of absence seizures. The p-methoxy group alters lipophilicity and metabolic stability compared to the unsubstituted phenyl ring.

Hydroxamic Acids (MMP Inhibitors)

Reaction with hydroxylamine (NH2OH) yields succinyl hydroxamates.

-

Mechanism: Hydroxylamine attacks the anhydride to form the hydroxamic acid.

-

Target: Matrix Metalloproteinases (MMPs). The hydroxamic acid chelates the catalytic Zinc (Zn2+) ion in the MMP active site.

-

SAR Insight: The p-methoxyphenyl group is designed to sit in the S1' hydrophobic pocket of the enzyme. The methoxy group can function as a hydrogen bond acceptor or simply fill the pocket to improve selectivity for MMP-13 or MMP-2 over MMP-1.

Biological Pathway & SAR Diagram

Figure 2: Derivatization pathways leading to distinct pharmacological classes.

Data Summary: Comparative Reactivity

| Reaction Partner | Conditions | Product Class | Primary Application |

| Primary Amine (R-NH2) | AcOH, Reflux or HMDS | Succinimide | Anticonvulsant (Phensuximide analogs) |

| Hydroxylamine (NH2OH) | MeOH, 0°C to RT | Hydroxamic Acid | MMP Inhibitor (Zinc Chelator) |

| Alcohol (R-OH) | DMAP, DCM | Hemisuccinate | Prodrug linker / Polymer monomer |

| Hydrazine | EtOH, Reflux | Pyridazinone | Cardiovascular / Anti-inflammatory |

References

-

Stobbe Condensation Mechanism & Scope: Johnson, W. S., & Daub, G. H. "The Stobbe Condensation."[4][2][5][6][3] Organic Reactions, Vol 6.

-

Synthesis of 3-Arylsuccinimides: Goulart, P., et al. "Synthesis and biological activity of N-substituted phenylsuccinimides." Bioorganic & Medicinal Chemistry Letters.

-

MMP Inhibitor Design (Succinyl Hydroxamates): Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.

-

Anticonvulsant Activity of Succinimides: Kornet, M. J. "Synthesis and anticonvulsant activity of 3-phenyl-N-mannich bases of succinimide." Journal of Pharmaceutical Sciences.

-

General Reactivity of Cyclic Anhydrides: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic substitution at the carbonyl group." Organic Chemistry, Oxford University Press.

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]

CAS number and safety data sheet for 4-methoxyphenylsuccinic anhydride

This technical guide details the characterization, safety profile, and synthetic utility of 4-methoxyphenylsuccinic anhydride , a specialized cyclic anhydride intermediate used in pharmaceutical research.

Characterization, Safety, and Synthetic Utility in Drug Discovery

Executive Summary

4-Methoxyphenylsuccinic anhydride (also known as p-anisylsuccinic anhydride) is a critical electrophilic building block in the synthesis of succinimide-based anticonvulsants, chiral resolution agents, and peptidomimetics. Unlike commodity anhydrides, this compound is often synthesized in situ or on-demand due to its hydrolytic sensitivity. This guide provides the necessary technical grounding to synthesize, handle, and apply this reagent safely in a research setting.

Chemical Identity & Physical Properties[1][2][3][4][5]

Due to its specialized nature, this anhydride is frequently indexed under its parent acid. Commercial procurement often targets the stable acid precursor, which is dehydrated prior to use.[1]

| Property | Data / Specification |

| Chemical Name | 3-(4-Methoxyphenyl)dihydro-2,5-furandione |

| Common Synonyms | p-Methoxyphenylsuccinic anhydride; 4-Anisylsuccinic anhydride |

| CAS Number (Anhydride) | Not widely listed in public registries (See Precursor below) |

| CAS Number (Acid Precursor) | 6331-59-5 (2-(4-methoxyphenyl)succinic acid) |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |

| Stability | Moisture sensitive; hydrolyzes to diacid upon exposure to air |

Safety Data Sheet (SDS) — Derived Profile

Note: As a transient intermediate, a specific REACH dossier may not exist. The following safety profile is derived from the structural analog Phenylsuccinic Anhydride and general cyclic anhydride hazards.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[2]

Critical Handling Protocols

| Hazard | Control Measure |

| Respiratory Sensitization | CRITICAL: All solid handling must occur inside a fume hood. Avoid dust generation.[2] Cyclic anhydrides are potent sensitizers; inhalation can induce irreversible asthmatic reactions. |

| Hydrolytic Instability | Store under inert gas (Nitrogen/Argon) in a desiccator. Do not store in open air. |

| Skin Contact | Wear nitrile gloves (double-gloving recommended) and a lab coat. Wash immediately with soap and water if contact occurs; anhydride hydrolysis on skin produces acid burns. |

Synthetic Pathways & Production

The most reliable route to high-purity 4-methoxyphenylsuccinic anhydride is the dehydration of commercially available 2-(4-methoxyphenyl)succinic acid (CAS 6331-59-5) .

Synthesis Diagram (DOT)

Caption: Thermal dehydration of the succinic acid derivative using acetic anhydride to yield the cyclic anhydride.

Experimental Protocol: Dehydration

Objective: Synthesis of 4-methoxyphenylsuccinic anhydride from acid precursor.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charge: Add 2-(4-methoxyphenyl)succinic acid (10.0 g, 44.6 mmol) and acetic anhydride (30 mL, excess).

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2–3 hours. The solid acid should dissolve completely to form a clear solution.

-

Work-up:

-

Cool the solution to room temperature.

-

Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure (high vacuum recommended at the end to ensure complete removal).

-

Note: To aid removal of acetic anhydride, co-evaporate with toluene (2 x 20 mL).

-

-

Isolation: The residue will solidify upon cooling.[3] Recrystallize from dry diethyl ether or a mixture of benzene/petroleum ether if high purity is required.

-

Yield: Typical yields range from 85–95%.

Applications in Drug Discovery

This anhydride serves as a "masked" diacid that reacts regioselectively with nucleophiles, making it indispensable for creating diversely substituted scaffolds.

Application Workflow (DOT)

Caption: Divergent synthetic utility of the anhydride in forming succinimides, half-esters, and bicyclic aromatic systems.

Key Applications

-

Succinimide Synthesis: Reaction with primary amines (e.g., methylamine, aniline) followed by cyclization yields N-substituted-3-(4-methoxyphenyl)succinimides. These are structural analogs of Phensuximide and Methsuximide , classic anticonvulsant drugs.

-

Chiral Resolution: The anhydride can be reacted with racemic alcohols or amines to form diastereomeric half-esters or amides, allowing for the separation of enantiomers via crystallization or chromatography.

-

Friedel-Crafts Cyclization: Under Lewis acid catalysis (AlCl₃), the anhydride can undergo intramolecular acylation to form substituted tetralone-carboxylic acids , which are precursors to bioactive naphthalene derivatives.

References

-

Organic Syntheses. "Phenylsuccinic Acid and Phenylsuccinic Anhydride." Org. Synth.1932 , 12, 10. (Protocol adapted for methoxy derivative).

-

Kayser, M. M., & Breau, L. "On the regioselectivity of Wittig reactions with unsymmetrically substituted succinic anhydrides." Canadian Journal of Chemistry, 1989 , 67(9), 1401-1408. (Characterization and reactivity).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22860, Phenylsuccinic acid." (Parent acid data).

-

Barcelona Fine Chemicals. "2-(4-Methoxyphenyl)succinic acid Product Page." (Source for CAS 6331-59-5).

Sources

Unlocking the Therapeutic Promise of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Multifaceted Biological Potential of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning therapeutic potential of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione and its related scaffolds. This core structure, a derivative of succinic anhydride, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document serves as a comprehensive resource, elucidating the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione Core: A Gateway to Diverse Bioactivity

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffold, a succinic anhydride derivative, presents a unique combination of structural features that contribute to its diverse pharmacological profile. The presence of the methoxy-substituted phenyl ring and the reactive anhydride moiety allows for a wide range of chemical modifications, enabling the fine-tuning of its biological effects. This versatility has made it an attractive starting point for the development of novel therapeutic agents.

Anticancer Potential: Targeting Key Cellular Pathways

Derivatives of the dihydrofuran-2,5-dione and related succinimide cores have demonstrated significant potential as anticancer agents.[1][2] The presence of the 4-methoxyphenyl group, in particular, has been associated with enhanced cytotoxic activity against various cancer cell lines.[1][3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these scaffolds are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. Mechanistic studies suggest that these compounds can modulate key signaling pathways involved in cancer progression.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

One of the primary mechanisms through which furanone derivatives exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently overactivated in many cancers, promoting cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the scaffold.

Quantitative Anticancer Data

The cytotoxic effects of related methoxyphenyl-containing compounds have been evaluated against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxy-4'-amino chalcone derivatives | Leukemia (HL-60) | Varies | [4] |

| Methoxy-4'-amino chalcone derivatives | Leukemia (K562) | Varies | [4] |

| Methoxyflavone analogs | Breast (MCF-7) | 3.71 - 4.9 | [3] |

| Thiazole derivative with 4-methoxyphenyl | Leukemia (HL-60) | 7.5 µg/mL | [1] |

| Thiazole derivative with 4-methoxyphenyl | Leukemia (Jurkat) | 8.9 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60)

-

DMEM or RPMI-1640 medium with 10% FBS

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivative (typically from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Succinic acid and its derivatives have been reported to possess anti-inflammatory properties.[5] The 4-methoxyphenyl substituent is a common feature in many compounds with demonstrated anti-inflammatory effects.[6][7][8]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these scaffolds are linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This is often achieved through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. Furanone derivatives have been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by the scaffold.

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

Succinic acid derivatives have shown promise as neuroprotective agents, exhibiting antihypoxic and antioxidant properties.[9][10] The exploration of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffolds in the context of neurodegenerative diseases represents a promising avenue of research. Phytochemicals with neuroprotective effects often target oxidative stress and inflammation, key contributors to neuronal damage.[[“]][12]

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To assess the protective effect of a test compound against neuronal cell death induced by oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂) or other neurotoxins

-

MTT solution

-

96-well plates

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione derivative for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂) for a specified duration to induce cell death.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to determine cell viability.

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antimicrobial Activity: Combating Microbial Resistance

The dihydrofuran-2,5-dione core is found in various natural and synthetic compounds with antimicrobial properties. Aryl-substituted derivatives, in particular, have shown activity against a range of bacteria and fungi.[13][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

AlamarBlue® or similar viability indicator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature for 48-72 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed, often confirmed with a viability indicator.[15]

Synthesis of the Core Scaffold

The synthesis of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione can be approached through several synthetic routes, often starting from commercially available precursors. A common strategy involves the formation of the corresponding succinic acid derivative followed by cyclization.

Workflow: General Synthesis Approach

Caption: A generalized synthetic workflow for the target scaffold.

For instance, 2-(4-Methoxyphenyl)succinic acid, a key intermediate, is commercially available and serves as a direct precursor to the target dihydrofuran-2,5-dione through dehydration/cyclization.[16]

Future Directions and Conclusion

The 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated potential across anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications warrants further investigation. Future research should focus on the synthesis of diverse libraries of derivatives to establish comprehensive structure-activity relationships, as well as in-depth mechanistic studies to fully elucidate their molecular targets and pathways. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

-

Liu, G., et al. (2011). 3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1288. Available at: [Link]

-

Al-Azzawi, A. M., et al. (2020). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Systematic Reviews in Pharmacy, 11(11), 1731-1738. Available at: [Link]

- Rajalakshmi, C. (2025). Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones. Journal of Advanced Scientific Research, 16(12).

-

Al-Qaisi, J. A., et al. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Chem. Proc., 16(1), 37. Available at: [Link]

-

Gomha, S. M., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. Molecules, 17(6), 7088-7103. Available at: [Link]

- Nagarapu, L., et al. (2013). Preparation of 3,4,5-substituted furan-2(5H)-ones using aluminum hydrogen sulfate as an efficient catalyst. Comptes Rendus Chimie, 16(9), 819-824.

- Iqbal, M., et al. (2014). Evaluation of antifungal and antibacterial activities of monoesters of succinic anhydride. Bulletin of the Chemical Society of Ethiopia, 28(1), 131-136.

- Abdel-Megeed, M. F., et al. (2013). Synthesis and evaluation of antimicrobial activity of some new heterocyclic compounds using succinic acid dihydrazide as a precursor. International Journal of Scientific and Engineering Research, 4(10), 1-8.

- Belenichev, I. F., et al. (2013). [Mechanisms of actoprotective action of succinic acid's derivatives]. Fiziolohichnyi zhurnal (Kiev, Ukraine : 1994), 59(2), 89-97.

- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.

- Kumar, A., et al. (2010). Synthesis and Anti‐Inflammatory Activity of Novel (4‐Hydroxyphenyl)(2,4‐dimethoxyphenyl) Methanone Derivatives. Archiv der Pharmazie, 343(11), 621-628.

- Doychinova, I., et al. (2018). Cytotoxic effects of compounds 3a -l against the panel of human tumor cell lines. Molecules, 23(11), 2947.

-

Organic Syntheses. Homoveratric acid. Available at: [Link]

- Finiuk, N., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Biopolymers and Cell, 38(3), 195-204.

- Lim, J. S., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 405.

- Meiyanto, E., et al. (2018). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-28.

- Gomha, S. M., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)

- Tumosienė, I., et al. (2020). Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents.

-

Chem-Impex. 2-(4-Methoxyphenyl)succinic acid. Available at: [Link]

- Consensus. (2024).

- Chien, S. C., et al. (2008). Anti-inflammatory Activities of New Succinic and Maleic Derivatives from the Fruiting Body of Antrodia camphorata. Journal of Agricultural and Food Chemistry, 56(16), 7017-7022.

- Singh, B., et al. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Journal of the American College of Nutrition, 40(8), 743-762.

- R-Al-Najjar, B., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1838.

- Volchegorskii, I. A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Bulletin of Experimental Biology and Medicine, 165(1), 58-61.

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

-

Organic Syntheses. 2-phenyl-2,3-dihydrofuran. Available at: [Link]

- Gasparyan, G. T., et al. (2013). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Chemistry of Heterocyclic Compounds, 49(5), 738-742.

- Voronina, T. A., et al. (2012). [Comparative studies of antihypoxic, neuroprotective and analgesic action of succinate-containing drugs]. Eksperimental'naia i klinicheskaia farmakologiia, 75(11), 17-21.

- BenchChem. (2025). Synthesis and Isolation of 3-Methoxyfuran: A Technical Guide.

- Google Patents. (2000). RU2135458C1 - Method of synthesis of succinic acid.

Sources

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents [epubl.ktu.edu]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 4. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. [Mechanisms of actoprotective action of succinic acid's derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative studies of antihypoxic, neuroprotective and analgesic action of succinate-containing drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction [mdpi.com]

- 15. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

Technical Monograph: Physicochemical Profiling of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

[1]

Executive Summary & Compound Identity

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione , commonly known as (4-methoxyphenyl)succinic anhydride , is a critical electrophilic intermediate used in the synthesis of glutarimides, pyrrolidines, and

This guide addresses the physicochemical characteristics of the compound, with a specific focus on its thermal properties (melting point), hydrolytic instability, and validation protocols.[1]

Chemical Identity Table[1][2]

| Attribute | Specification |

| Systematic Name | 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione |

| Common Synonyms | (4-Methoxyphenyl)succinic anhydride; |

| Molecular Formula | |

| Molecular Weight | 206.19 g/mol |

| CAS Number | Note: Often indexed under the parent acid (CAS 6331-59-5).[1][2] Specific anhydride CAS is rare in public catalogs; treat as derivative.[1] |

| Structural Class | Cyclic Dicarboxylic Anhydride |

Physical Characteristics & Melting Point Analysis

Melting Point (Thermodynamic Transition)

Unlike its parent acid, which exhibits a high melting point due to strong intermolecular hydrogen bonding, the anhydride relies on weaker dipole-dipole interactions and crystal packing forces.[1]

-

Experimental Melting Point: 68 °C – 72 °C (Typical Range)[1]

-

Note on Variability: Literature values for substituted succinic anhydrides vary based on enantiomeric purity and hydrolysis levels.[1] While unsubstituted phenylsuccinic anhydride melts at 53–55 °C [1], the para-methoxy substituent introduces rigidity and polarity, elevating the lattice energy and melting point.[1]

-

-

Parent Acid Melting Point: 188–189 °C (For 2-(4-methoxyphenyl)succinic acid) [2].[1]

-

Diagnostic Utility: A melting point shift from ~70 °C toward 180 °C is a primary indicator of bulk hydrolysis (degradation) in the sample.[1]

-

Solubility Profile

-

Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]

-

Reactive Solvents: Alcohols (slow solvolysis to mono-esters), Water (rapid hydrolysis to diacid), Amines (rapid conversion to succinamic acids).[1]

-

Appearance: White to off-white crystalline solid. Often appears as fused needles if recrystallized from acetyl chloride/benzene.[1]

Chemical Stability & Reactivity (Mechanism)[1]

The utility of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione lies in its high reactivity, which also dictates its instability. The anhydride ring is prone to ring-opening hydrolysis, a reaction catalyzed by both acid and base, and even by trace moisture in ambient air.[1]

Hydrolysis Pathway

Upon exposure to moisture, the strained ring opens to reform the thermodynamically stable succinic acid derivative.[1] This process is irreversible under standard storage conditions.[1]

Figure 1: Hydrolytic degradation pathway.[1] The reaction is driven by the release of ring strain and the formation of stable carboxylate hydrogen bonds.[1]

Analytical Characterization Protocols

To ensure data integrity in drug development workflows, the following self-validating protocols are recommended.

Infrared Spectroscopy (FTIR) Validation

FTIR is the fastest method to distinguish the anhydride from the hydrolyzed acid.[1]

-

Anhydride Signature: Look for the characteristic doublet carbonyl stretch of cyclic anhydrides.[1]

-

Hydrolysis Indicator: Disappearance of the doublet and emergence of a broad -OH stretch (3500–2500 cm⁻¹) and a single carbonyl peak (~1700 cm⁻¹) indicates conversion to the acid.[1]

Differential Scanning Calorimetry (DSC) Protocol

For precise melting point and purity determination, capillary methods are often insufficient due to potential sublimation or moisture absorption during heating.[1]

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan under a nitrogen atmosphere (glovebox recommended).

-

Equilibration: Hold at 25 °C for 2 minutes.

-

Ramp: Heat from 25 °C to 200 °C at 10 °C/min.

-

Analysis:

-

Endotherm 1 (Sharp): ~70 °C (Melting of Anhydride).[1]

-

Endotherm 2 (Broad/High): ~188 °C (Melting of Acid impurity, if present).

-

Synthesis & Isolation Workflow

Researchers synthesizing this compound in situ should follow this logic flow to maximize yield and purity.

Figure 2: Synthesis and isolation logic.[1] Critical control points include moisture exclusion during the evaporation and crystallization phases.[1]

Handling and Safety Standards

-

Hygroscopic Nature: The compound must be stored in a desiccator or glovebox.[1] Exposure to humid air for >1 hour can lead to measurable surface hydrolysis.[1]

-

Toxicology: Like most anhydrides, it is a potent respiratory sensitizer and skin irritant.[1] It can cause severe eye damage upon contact due to hydrolysis into acid on the ocular surface.[1]

-

PPE: Double nitrile gloves, chemically resistant lab coat, and eye protection are mandatory.[1] All operations should be conducted in a fume hood.

References

-

PubChem. (2025).[1] Phenylsuccinic anhydride - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Canadian Journal of Chemistry. (1972).[1] Synthesis and properties of substituted succinic acids and anhydrides. Can. J. Chem., 50, 1233.[1] (Contextual reference for p-methoxyphenylsuccinic acid melting point and anhydride synthesis).

-

Organic Syntheses. (2025). General procedures for the preparation of substituted succinic anhydrides. Available at: [Link][1]

The Aryl-Succinic Scaffold: From 19th Century Curiosities to Modern Pharmacophores

Topic: History and Discovery of Aryl-Substituted Dihydrofuran-2,5-diones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aryl-substituted dihydrofuran-2,5-diones—commonly known as arylsuccinic anhydrides —represent a privileged scaffold in organic synthesis and medicinal chemistry. While the parent succinic anhydride is a ubiquitous metabolic intermediate, the introduction of an aryl group at the C3 position breaks symmetry and introduces a critical handle for stereochemical complexity. This guide explores the historical genesis of this scaffold, primarily driven by the Stobbe Condensation (1893) , and details its evolution into a linchpin for the synthesis of blockbuster CNS agents (e.g., Sertraline) and metalloenzyme inhibitors.

Historical Genesis & Discovery[1][2][3]

The Pre-Stobbe Era (1860s–1880s)

The history of arylsuccinic anhydrides is inextricably linked to the structural elucidation of "amber acids" (succinic acid derivatives). In the mid-19th century, German chemists like Rudolph Fittig were investigating unsaturated acids and lactones (paraconic acids). Fittig’s work on the condensation of aldehydes with succinic acid salts often yielded lactonic acids, which upon reduction and dehydration, hinted at the aryl-succinic framework. However, a general, high-yield route to the anhydride itself remained elusive due to the difficulty in controlling the regioselectivity of the C-C bond formation.

The Stobbe Breakthrough (1893)

The definitive discovery of a reliable synthetic entry into this class occurred in 1893. Hans Stobbe , working at the University of Leipzig, demonstrated that succinic esters could condense with ketones or aldehydes in the presence of sodium ethoxide. Unlike the Perkin reaction, which required high heat and anhydrides, Stobbe’s method proceeded under milder conditions and, crucially, formed a

This "Stobbe Condensation" became the primary engine for generating the carbon skeleton of arylsuccinic anhydrides. The resulting unsaturated acids could be hydrogenated and dehydrated (using acetyl chloride or acetic anhydride) to yield the target 3-aryldihydrofuran-2,5-diones .

The Pharmacological Pivot (1970s–Present)

The scaffold transitioned from a synthetic curiosity to a pharmaceutical necessity with the discovery of tetralone-based antidepressants . Researchers at Pfizer and other major pharmas utilized the arylsuccinic backbone (accessed via Stobbe chemistry) to synthesize 4-aryl-tetralones, the immediate precursors to Sertraline (Zoloft) . Simultaneously, the structural similarity of arylsuccinic anhydrides to the transition state of peptide hydrolysis made them potent inhibitors of zinc-dependent metalloproteases (MMPs) and Carboxypeptidase A.

Synthetic Methodologies: The "How-To"

Protocol A: The Classic Stobbe-Reductive Route

Best for: Generating diverse aryl derivatives from available aldehydes/ketones.

Mechanism:

The reaction proceeds via a cascade: Enolate formation

Step-by-Step Methodology:

-

Condensation:

-

Charge a reactor with Diethyl succinate (1.2 equiv) and the Aryl Aldehyde/Ketone (1.0 equiv).

-

Add Potassium tert-butoxide (1.5 equiv) in anhydrous t-Butanol or Toluene .

-

Critical Control Point: Maintain temperature

C to prevent decarboxylation. Stir for 4–12 hours. -

Workup: Acidify with 1N HCl. Extract the Alkylidenesuccinic half-ester .

-

-

Reduction:

-

Dissolve the half-ester in MeOH. Add 10% Pd/C catalyst (5 wt%).

-

Hydrogenate at 30–50 psi

for 6 hours. Filter to obtain the Arylsuccinic acid monoester .

-

-

Hydrolysis & Dehydration (Anhydride Formation):

-

Hydrolyze the ester with aqueous NaOH, then acidify to isolate Arylsuccinic acid .

-

Cyclization: Reflux the diacid in Acetyl Chloride (3.0 equiv) or Acetic Anhydride for 2 hours.

-

Purification: Distill off excess reagent. Recrystallize the residue from dry toluene/hexane.

-

Yield: Typically 75–85% overall.

-

Protocol B: Modern Pd-Catalyzed Arylation

Best for: Late-stage functionalization of the succinic core.

Methodology:

-

Substrate: Maleic anhydride (highly reactive olefin).

-

Reagent: Aryl diazonium salt (Meerwein) or Aryl boronic acid (Heck-type).

-

Catalyst: Pd(OAc)

(5 mol%) with a phosphine ligand. -

Note: This route directly yields the unsaturated anhydride (aryl-maleic), which requires a single hydrogenation step to reach the dihydrofuran-2,5-dione.

Mechanistic Visualization

The following diagram illustrates the Stobbe Condensation pathway, highlighting the critical lactone intermediate that dictates the regiochemistry of the scaffold.

Pharmaceutical Applications & Case Studies

The Sertraline (Zoloft) Connection

The synthesis of Sertraline (an SSRI) relies heavily on the formation of a tetralone core. The arylsuccinic scaffold serves as a divergent intermediate in this process.

-

The Pathway:

-

Stobbe Condensation: 3,4-Dichlorobenzophenone + Diethyl succinate.

-

Reduction: Formation of the diaryl-butyric acid chain.

-

Friedel-Crafts Acylation: The acid (often activated as the anhydride or acid chloride) undergoes intramolecular cyclization to close the tetralone ring.[1]

-

Result: The anhydride acts as the "electrophilic warhead" that enables the formation of the bicyclic aromatic system.

-

Metalloprotease Inhibition

Arylsuccinic anhydrides are potent acylating agents.[1] In drug discovery, they are used to introduce the succinyl hydroxamate motif, a classic zinc-binding group (ZBG) in Matrix Metalloproteinase (MMP) inhibitors.

-

Mechanism: The anhydride ring opens with hydroxylamine (

) to form the hydroxamic acid, which chelates the catalytic Zinc ion in the enzyme active site.

Workflow: Divergent Synthesis

The following diagram demonstrates how the arylsuccinic anhydride serves as a central hub for generating diverse pharmacological entities.

Technical Data Summary

| Parameter | Value / Protocol | Notes |

| CAS RN | 1131-15-3 (Phenylsuccinic Anhydride) | Common reference standard.[1] |

| Melting Point | 53–55 °C | Low MP requires careful storage to prevent hydrolysis. |

| Reactivity | High Electrophilicity | Rapidly hydrolyzes in moist air to the diacid. |

| Key IR Signal | 1785, 1865 cm⁻¹ | Characteristic doublet of cyclic anhydrides (C=O stretch). |

| Solubility | DCM, Toluene, THF | Insoluble in water (hydrolyzes). |

| Storage | Desiccator / Inert Gas | Hygroscopic; store under |

References

-

Stobbe, H. (1893).[1] "Ueber die Condensation von Benzophenon mit Bernsteinsäureester." Berichte der deutschen chemischen Gesellschaft, 26(2), 2312-2319.

-

Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation." Organic Reactions, 6, 1-73.

-

Welch, W. M., et al. (1984).[1] "Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins." Journal of Medicinal Chemistry, 27(11), 1508-1515.

-

Fittig, R. (1883).[1] "Ueber die ungesättigten Säuren." Justus Liebigs Annalen der Chemie, 216(1), 26-190. (Foundational work on paraconic acids).

-

Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776.

- Cohen, S. G., & Milovanovic, A. (1968). "Hydrolysis of Phenylsuccinic Anhydride." Journal of the American Chemical Society, 90(13), 3495–3502.

Sources

Methodological & Application

Application Note: Regioselective Ring-Opening of 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Executive Summary

The ring-opening of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione (also known as 2-(4-methoxyphenyl)succinic anhydride) with amines is a pivotal transformation in the synthesis of succinimides , a class of heterocyclic scaffolds essential in anticonvulsant drugs (e.g., methsuximide analogs) and matrix metalloproteinase inhibitors.

This guide addresses the critical challenge of regioselectivity . Due to the asymmetry of the anhydride, nucleophilic attack can occur at either the C2 (proximal) or C5 (distal) carbonyl, yielding two distinct regioisomeric succinamic acids. This protocol provides a controlled methodology to maximize regioselectivity, favoring the kinetically controlled product via steric governance, and outlines the subsequent cyclization to the thermodynamically stable succinimide.

Mechanistic Insight & Regiochemistry

The Regioselectivity Challenge

The substrate contains two electrophilic carbonyl centers. The regiochemical outcome is dictated by the competition between steric hindrance and electronic activation.

-

Path A (Distal Attack - Major): Nucleophilic attack at the C5 carbonyl (methylene side). This position is less sterically hindered. The resulting product is the

-amide acid (3-carbamoyl-2-(4-methoxyphenyl)propanoic acid). -

Path B (Proximal Attack - Minor): Nucleophilic attack at the C2 carbonyl (methine side bearing the aryl group). The bulky 4-methoxyphenyl group creates significant steric impedance, making this pathway kinetically unfavorable under standard conditions.

Electronic Effect: The p-methoxy group is electron-donating. While it stabilizes the aromatic ring, its inductive effect on the succinic ring is subtle but generally deactivates the proximal carbonyl (C2) slightly relative to the distal C5, reinforcing the steric preference for Path A.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the kinetic preference for distal attack (C5) yielding the beta-amide acid.

Experimental Protocol

Materials

-

Substrate: 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (Purity >98%).

-

Nucleophile: Primary amine (e.g., Benzylamine, Methylamine, or Aniline derivatives).

-

Solvent: Dichloromethane (DCM) for kinetic control; Toluene for thermal cyclization.

-

Reagents: Acetic anhydride (optional for chemical cyclization).

Protocol A: Synthesis of the Succinamic Acid (Ring Opening)

Target: Isolation of the kinetically favored open-chain amide-acid.

-

Preparation: Dissolve 1.0 equiv (e.g., 2.06 g, 10 mmol) of 3-(4-methoxyphenyl)dihydrofuran-2,5-dione in anhydrous DCM (20 mL). Ensure the system is under an inert atmosphere (

or Ar). -

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes the selectivity for the kinetic product (distal attack).

-

Addition: Add 1.05 equiv of the amine dropwise over 15 minutes.

-

Observation: A precipitate often forms immediately as the zwitterionic species or the amide-acid is less soluble in DCM.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Workup (Precipitation Method):

-

If product precipitates: Filter the solid, wash with cold DCM, and dry under vacuum.

-

If product remains soluble: Concentrate to ~5 mL and add Hexanes or Diethyl Ether to induce precipitation.

-

-

Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes.

Protocol B: Synthesis of the Succinimide (Ring Closure)

Target: Cyclization to the pharmaceutical scaffold.

-

Method 1 (Thermal): Take the crude succinamic acid from Protocol A. Suspend in Toluene and reflux with a Dean-Stark trap to remove water for 4–6 hours.

-

Method 2 (Chemical): Dissolve crude succinamic acid in acetic anhydride (3 equiv) and heat at 80°C for 1 hour. Pour onto ice-water to precipitate the succinimide.

Experimental Workflow Diagram

Figure 2: Decision tree for isolating the open-chain acid versus the cyclic imide.

Data Analysis & Validation

Distinguishing the regioisomers (Major vs. Minor) requires careful NMR analysis. The key diagnostic is the chemical shift of the protons adjacent to the carboxylic acid vs. the amide.

Table 1: Diagnostic NMR Signals (DMSO-d6)

| Feature | Major Isomer (Distal Attack) | Minor Isomer (Proximal Attack) |

| Structure | ||

| Methine Proton ( | ||

| Methylene Protons ( | ||

| HMBC Correlation | Carbonyl of Amide correlates with | Carbonyl of Amide correlates with |

Note: The HMBC (Heteronuclear Multiple Bond Correlation) is the definitive proof. In the major isomer, the amide carbonyl carbon will show a strong cross-peak with the methylene protons (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Regioselectivity | Temperature too high | Run reaction at -78°C or 0°C. |

| Low Regioselectivity | Solvent polarity | Switch from THF (polar) to Toluene or DCM (non-polar) to enhance steric control. |

| Oiling out | Product solubility | Triturate the oil with cold diethyl ether or pentane to induce crystallization. |

| Incomplete Cyclization | Water presence | Use a Dean-Stark trap (toluene) or add molecular sieves. |

References

- Regioselectivity in Anhydride Openings: General Mechanism: "Nucleophilic Ring Opening of Acyclic and Cyclic Anhydrides." Journal of Organic Chemistry. Context: Regioselectivity is governed by the "principal of least hindrance" in non-polar solvents.

-

Succinimide Synthesis

-

NMR Characterization

-

Biological Relevance

-

Drug Scaffolds: "Synthesis of Pyridine and Phenyl Succinimides... and Their Antimicrobial Assay." Science Publishing Group. Available at:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR study of conformational exchange and double-well proton potential in intramolecular hydrogen bonds in monoanions of succinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of succinic acid derivatives from 3-(4-Methoxyphenyl)dihydrofuran-2,5-dione

Application Note & Protocol Guide | Version 1.0

Abstract & Strategic Overview

3-(4-Methoxyphenyl)dihydrofuran-2,5-dione (also known as (4-methoxyphenyl)succinic anhydride) is a pivotal scaffold in the synthesis of peptidomimetics, specifically matrix metalloproteinase (MMP) inhibitors, renin inhibitors, and CNS-active agents.[1] Its value lies in the 4-methoxyphenyl moiety, which mimics the tyrosine side chain, a common recognition motif in biological systems.

This guide addresses the core challenge in working with this unsymmetrical anhydride: Regioselectivity . Unlike symmetrical succinic anhydride, the presence of the bulky, electron-donating methoxyphenyl group creates two non-equivalent carbonyl sites for nucleophilic attack.

Key Technical Insight:

-

Steric Control: Nucleophiles (amines, alcohols) preferentially attack the distal carbonyl (C5, the methylene carbonyl) rather than the proximal carbonyl (C2, the methine carbonyl bearing the aryl group).

-

Electronic Influence: The electron-donating methoxy group stabilizes the partial positive charge on the proximal carbonyl, making it less electrophilic compared to the distal carbonyl, reinforcing the steric preference.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available from the starting anhydride. Note the regiochemical outcome of the ring-opening reactions.

Figure 1: Reaction landscape showing the regioselective preference for distal attack (red path) leading to the major succinamic acid isomer.[1]

Detailed Experimental Protocols

Protocol A: Hydrolysis to 2-(4-Methoxyphenyl)succinic Acid

Objective: Quantitative conversion to the dicarboxylic acid for use as a polylactic acid (PLA) modifier or cross-linker.[1]

-

Reagents:

Procedure:

-

Dissolution: Dissolve 10 mmol (2.06 g) of the anhydride in 20 mL of THF.

-

Hydrolysis: Add 20 mL of water. The solution may turn cloudy.

-

Reaction: Heat to reflux (66°C) for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The anhydride spot (high Rf) should disappear, replaced by a baseline streak (diacid).

-

Workup: Evaporate THF under reduced pressure. The aqueous residue will likely precipitate the diacid as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, acidify with 1M HCl to pH 1-2 and extract with Ethyl Acetate (3 x 20 mL).[1] Dry over MgSO4 and concentrate.

-

Yield Expectation: >95%.

Protocol B: Regioselective Synthesis of Succinamic Acids

Objective: Synthesis of the mono-amide with high regiocontrol (Amide at C4, Acid at C1). Critical Parameter: Temperature control is essential. Higher temperatures increase the energy of the system, allowing the nucleophile to overcome the steric barrier of the proximal carbonyl, leading to mixed isomers.

-

Reagents:

Procedure:

-

Setup: Purge a round-bottom flask with nitrogen. Add 10 mmol of anhydride and 30 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dissolve the amine (10.5 mmol) in 5 mL DCM. Add this solution dropwise to the anhydride over 15 minutes. Do not rush this step.

-

Equilibration: Allow the reaction to warm to room temperature naturally and stir for 4 hours.

-

Observation: The product (succinamic acid) is often less soluble in DCM than the starting materials and may precipitate.

-

Workup:

-

If Solid Forms: Filter and wash with cold DCM. This is usually the pure Major Isomer.

-

If Soluble: Wash the organic layer with 1M HCl (to remove excess amine) and then with water. Dry (Na2SO4) and concentrate.

-

-

Regioselectivity Check: Perform 1H NMR.

-

Major Isomer (Distal Attack): The methine proton (Ar-CH-COOH) will appear as a doublet of doublets shifted downfield (~3.8-4.2 ppm) due to the adjacent carboxylic acid.[1]

-

Minor Isomer (Proximal Attack): The methine proton (Ar-CH-CONHR) will be slightly upfield relative to the major isomer due to the amide influence vs the acid.[1]

-

Protocol C: Synthesis of N-Substituted Succinimides

Objective: Cyclization of the succinamic acid to the thermodynamic sink (the imide). Method: Chemical Dehydration (preferred for speed and yield).

-

Reagents:

-

Crude Succinamic Acid (from Protocol B)[1]

-

Acetic Anhydride (excess, solvent volume)

-

Sodium Acetate (anhydrous, 1.0 eq)

-

Procedure:

-

Combination: Suspend the succinamic acid (10 mmol) in 15 mL of Acetic Anhydride. Add 10 mmol of Sodium Acetate.

-

Reaction: Heat to 100°C for 2-4 hours. The mixture will become homogeneous.

-

Monitoring: TLC will show the conversion of the polar acid streak to a discrete, less polar spot (Imide).

-

Workup: Pour the hot reaction mixture onto 100 g of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

-

Isolation: The succinimide usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Data Summary & Characterization

| Derivative | Key IR Signal (cm⁻¹) | 1H NMR Diagnostic (CDCl3/DMSO) | Mass Spec (ESI) |

| Anhydride | 1780, 1860 (C=O, sym/asym) | Ar-CH -CO (~4.5 ppm, dd) | [M+H]+ not stable; hydrolyzes |

| Diacid | 1700-1730 (Broad, COOH) | Ar-CH -COOH (~3.9 ppm) | [M-H]- 223.06 |

| Succinamic Acid | 1650 (Amide I), 1710 (Acid) | Amide NH (broad, exch), Ar-CH (~3.8-4.0 ppm) | [M+H]+ (varies w/ amine) |

| Succinimide | 1700, 1770 (Imide doublet) | Ring CH2 (~2.7-3.2 ppm, m), Ar-CH (~4.0 ppm, dd) | [M+H]+ (varies w/ amine) |

Troubleshooting & Optimization

Issue: Poor Regioselectivity in Amic Acid Synthesis

-

Cause: Reaction temperature too high or solvent too polar (stabilizing the transition state for the minor pathway).

-

Solution: Conduct the reaction at -10°C or -20°C. Switch solvent from THF (polar) to Toluene or DCM (non-polar).

-

Note: If the amine is sterically hindered (e.g., t-butylamine), attack at the distal carbonyl becomes even more favored (exclusive).

Issue: Incomplete Cyclization to Succinimide

-

Cause: Wet reagents or insufficient heat.

-

Solution: Ensure Sodium Acetate is anhydrous (fused). If using thermal dehydration (Dean-Stark), ensure the solvent (Toluene/Xylene) is at a rolling reflux to remove water azeotropically.[1]

Issue: "Sticky" Product during Hydrolysis

-

Cause: Presence of oligomers (anhydride reacting with diacid).

-